1-Butyl-6,7-difluoro-2-methylbenzimidazole chemical structure and properties
1-Butyl-6,7-difluoro-2-methylbenzimidazole chemical structure and properties
Executive Summary
1-Butyl-6,7-difluoro-2-methylbenzimidazole (CAS: 1375069-00-3) is a highly specialized, 1,2,6,7-tetrasubstituted heterocyclic building block[1]. Combining the privileged benzimidazole core with strategic fluorination and aliphatic substitution, this compound is engineered for advanced medicinal chemistry and agrochemical development. This whitepaper provides an authoritative breakdown of its physicochemical profiling, structure-property relationships (SPR), and a self-validating regioselective synthetic workflow.
Physicochemical Profiling and Molecular Data
The integration of two fluorine atoms and a butyl chain onto the benzimidazole core fundamentally alters its physical and electronic properties. The data below synthesizes the predicted and registered metrics for this compound[2].
| Property | Value | Scientific Implication |
| CAS Number | 1375069-00-3 | Unique chemical registry identifier[3]. |
| Molecular Formula | C₁₂H₁₄F₂N₂ | Confirms the tetrasubstituted nature of the core[1]. |
| Molecular Weight | 224.25 g/mol | Optimal for small-molecule drug design (Lipinski-compliant). |
| Density | 1.19 ± 0.1 g/cm³ | Indicates dense molecular packing due to halogenation[2]. |
| Boiling Point | 337.6 ± 22.0 °C | High thermal stability, suitable for high-temperature synthesis[2]. |
| pKa (Conjugate Acid) | 4.27 ± 0.10 | Reduced basicity compared to unsubstituted benzimidazole (~5.6)[2]. |
Structure-Property Relationships (SPR)
To understand the utility of this molecule, researchers must analyze the causality behind its specific functional groups. The compound is not just a random assembly of atoms; it is a rationally designed scaffold.
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C6, C7-Difluoro Substitution: Fluorine exerts a strong inductive electron-withdrawing effect (-I). By pulling electron density away from the fused imidazole ring, the fluorines significantly decrease the basicity of the N3 nitrogen, lowering the pKa to ~4.27[2]. Biologically, this prevents the molecule from being fully protonated at physiological pH (7.4), enhancing membrane permeability. Furthermore, fluorine blocks cytochrome P450-mediated oxidative metabolism at the C6/C7 positions.
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N1-Butyl Group: The linear aliphatic chain increases the overall lipophilicity (LogP) of the molecule, driving hydrophobic interactions with target protein binding pockets and facilitating blood-brain barrier (BBB) penetration if required.
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C2-Methyl Group: Provides steric bulk adjacent to the N3 nitrogen, which can enforce specific binding conformations and restrict the rotation of interacting ligands.
Caption: Structure-Property Relationship (SPR) logic of the functional groups.
Regioselective Synthesis Workflow
Synthesizing highly substituted benzimidazoles often leads to isomeric mixtures if direct alkylation of the benzimidazole core is attempted. To achieve strict regiocontrol, the synthesis must build the imidazole ring after the substituents are locked in place.
Experimental Protocol
The following self-validating protocol details the bottom-up construction of the target molecule.
Phase 1: Nucleophilic Aromatic Substitution (SₙAr)
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Setup: Dissolve 2,3,4-trifluoronitrobenzene (1.0 eq) in anhydrous acetonitrile. Add potassium carbonate (K₂CO₃, 1.5 eq).
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Reaction: Slowly add n-butylamine (1.1 eq) dropwise at 0 °C, then warm to room temperature for 4 hours.
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Causality: The nitro group strongly activates the ortho-fluorine (C2) for nucleophilic attack. K₂CO₃ acts as a mild base to scavenge the generated HF without degrading the nitroaromatic core.
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Output: 2-(butylamino)-3,4-difluoronitrobenzene.
Phase 2: Nitro Reduction
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Setup: Dissolve the intermediate in ethanol. Add 10% Pd/C catalyst (0.1 eq by weight).
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Reaction: Stir under a hydrogen atmosphere (H₂ balloon) at room temperature until gas consumption ceases (6-8 hours).
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Causality: Catalytic hydrogenation is chosen over dissolving metal reductions (e.g., Fe/HCl) to prevent potential defluorination side-reactions under harsh acidic conditions.
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Output: 3,4-difluoro-N2-butylbenzene-1,2-diamine.
Phase 3: Cyclocondensation (Phillips-Ladenburg Reaction)
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Setup: Dissolve the diamine in glacial acetic acid[4].
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Reaction: Reflux at 100-110 °C for 5 hours.
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Causality: Glacial acetic acid acts as both the solvent and the electrophilic C2 source. The acid catalyzes imine formation and subsequent dehydration[5].
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Validation (Quality Control): Purify via column chromatography. Confirm regiochemistry via ¹H-NMR: The absence of a broad singlet for the imidazole N-H (which would be present if unalkylated) and the presence of the N-butyl aliphatic signals confirm successful N1-substitution. ¹⁹F-NMR will show two distinct coupled signals, confirming the integrity of the 6,7-difluoro motif.
Caption: Regioselective synthetic workflow for 1-Butyl-6,7-difluoro-2-methylbenzimidazole.
Mechanistic Insights: The Cyclocondensation Pathway
The final step relies on the classic Phillips-Ladenburg reaction [4]. Understanding this mechanism is critical for troubleshooting low yields or incomplete cyclization.
The primary amine of the diamine precursor nucleophilically attacks the carbonyl carbon of acetic acid. Following the loss of water, a mono-acylated amide intermediate is formed. The secondary amine (carrying the butyl group) then undergoes an intramolecular attack on the amide carbonyl, facilitated by the acidic environment. A final dehydration step forces rearomatization, yielding the highly stable benzimidazole core[6].
Caption: Mechanistic pathway of the acid-catalyzed Phillips-Ladenburg cyclocondensation.
Applications in Drug Development
Benzimidazoles are recognized as "privileged scaffolds" in pharmacology, capable of binding to diverse therapeutic targets including kinases, proton pumps, and G-protein coupled receptors (GPCRs) [7].
The specific 1-butyl-6,7-difluoro-2-methyl substitution pattern makes this compound an ideal advanced intermediate. The difluoro motif is frequently utilized in modern drug discovery to block metabolic liabilities (such as hydroxylation) while modulating the physicochemical profile to improve oral bioavailability. Researchers can further functionalize the C2-methyl group (e.g., via radical halogenation or oxidation) to attach complex pharmacophores, making this molecule a highly versatile starting point for next-generation therapeutics.
References
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Semantic Scholar. "Various approaches for the synthesis of benzimidazole derivatives and their catalytic application". Semantic Scholar Database. URL: [Link]
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IntechOpen. "Synthesis and Pharmacological Profile of Benzimidazoles". IntechOpen Books. URL: [Link]
Sources
- 1. 1-Butyl-6,7-difluoro-2-methylbenzimiodazole | 1375069-00-3 [sigmaaldrich.com]
- 2. china.guidechem.com [china.guidechem.com]
- 3. china.guidechem.com [china.guidechem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. banglajol.info [banglajol.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Pharmacological Profile of Benzimidazoles | IntechOpen [intechopen.com]
